molecular formula C16H13N5O B5611377 3-PHENYL-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

3-PHENYL-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B5611377
M. Wt: 291.31 g/mol
InChI Key: VURBXHYPDBKJRE-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-N’-[(E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N’-[(E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route is as follows:

    Starting Materials: The synthesis begins with the preparation of the hydrazide and the aldehyde or ketone.

    Condensation Reaction: The hydrazide is reacted with the aldehyde or ketone in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N’-[(E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Phenyl-N’-[(E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties, including antibacterial, antiviral, and anticancer activities.

    Coordination Chemistry: The compound can form stable complexes with transition metals, making it useful in the study of coordination compounds.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-N’-[(E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

3-Phenyl-N’-[(E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a pyrazole ring and a pyridine ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable complexes with transition metals and its potential pharmacological activities further distinguish it from similar compounds.

Properties

IUPAC Name

3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(21-18-11-13-8-4-5-9-17-13)15-10-14(19-20-15)12-6-2-1-3-7-12/h1-11H,(H,19,20)(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURBXHYPDBKJRE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.